N-(3-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a pyridine ring fused with an isoxazole ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Chlorination of the Phenyl Group: Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N~4~-(3-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-(3-CHLORO-4-METHYLPHENYL)-3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANAMIDE: Similar structure but different functional groups.
N-(3-CHLORO-4-METHYLPHENYL)-3-(4-PHENYL-2-THIENYL)-2-PROPENAMIDE: Contains a thiophene ring instead of a furan ring.
4-(METHYLTHIO)PHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: Different core structure and functional groups.
Properties
Molecular Formula |
C19H14ClN3O3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-10-13(20)5-3-6-14(10)21-18(24)12-9-15(16-7-4-8-25-16)22-19-17(12)11(2)23-26-19/h3-9H,1-2H3,(H,21,24) |
InChI Key |
OTZRMQCYJWCFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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